molecular formula C11H16F3NO4 B13102327 (R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(R)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13102327
M. Wt: 283.24 g/mol
InChI Key: YBJQIQYOUVHHSZ-SNVBAGLBSA-N
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Description

®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound is studied for its potential biological activity. It can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine

In pharmaceutical research, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The Boc group serves as a protective group, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: A similar compound with a methyl group instead of a trifluoromethyl group.

    1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine: A compound lacking the carboxylic acid functionality.

Uniqueness

®-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and Boc groups. These functional groups impart distinct chemical reactivity and biological activity, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m1/s1

InChI Key

YBJQIQYOUVHHSZ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F

Origin of Product

United States

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